4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three methylphenyl groups and a methylbenzyl group, making it a highly substituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.
4-methyl-1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: A closely related compound with similar structural features.
Uniqueness
4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its highly substituted structure, which imparts specific chemical and physical properties. Its multiple aromatic rings and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H26N2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methyl-3,5-bis(3-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H26N2/c1-18-9-7-13-22(15-18)25-21(4)26(23-14-8-10-19(2)16-23)28(27-25)17-24-12-6-5-11-20(24)3/h5-16H,17H2,1-4H3 |
InChI Key |
VXHXCYRUXHIGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.